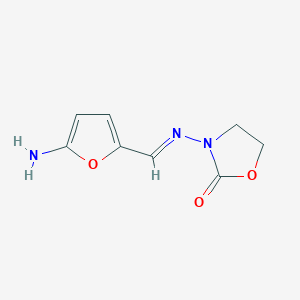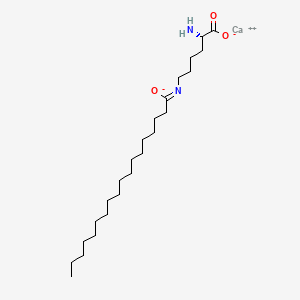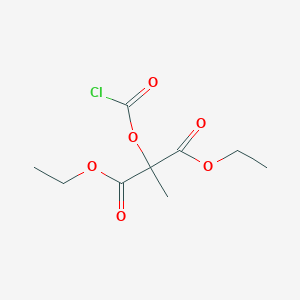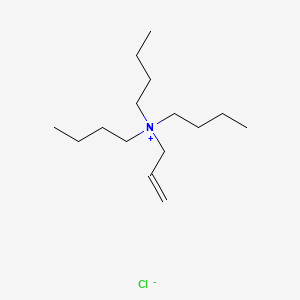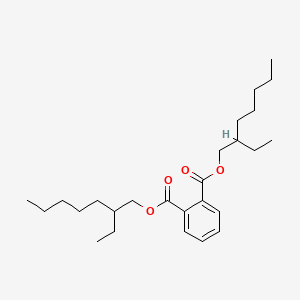
Bis(2-ethylheptyl) phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylheptyl) phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. It is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, oily liquid that is soluble in oil but not in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(2-ethylheptyl) phthalate is synthesized by the esterification of phthalic anhydride with 2-ethylheptanol. The reaction typically involves an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process can be summarized as follows: [ \text{Phthalic Anhydride} + 2 \text{(2-ethylheptanol)} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of 2-ethylheptanol to phthalic anhydride in the presence of an acid catalyst. The reaction mixture is heated to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-ethylheptyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form phthalic acid and 2-ethylheptanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 2-ethylheptanol.
Oxidation: Phthalic acid derivatives.
Substitution: Depending on the nucleophile, various substituted phthalates.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylheptyl) phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC products.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its potential toxicological effects and its role in medical devices.
Industry: Widely used in the manufacture of consumer products such as toys, packaging materials, and medical tubing
Wirkmechanismus
The mechanism by which Bis(2-ethylheptyl) phthalate exerts its effects involves several molecular targets and pathways:
Endocrine Disruption: It can mimic or interfere with the action of hormones, particularly estrogen, by binding to hormone receptors.
Oxidative Stress: It can induce the production of reactive oxygen species, leading to oxidative stress and cellular damage.
Cell Proliferation and Apoptosis: It can affect cell proliferation and apoptosis by modulating signaling pathways such as PPARα activation and perturbation of fatty acid metabolism
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylheptyl) phthalate is similar to other phthalates such as:
Bis(2-ethylhexyl) phthalate (DEHP): Commonly used as a plasticizer with similar applications but different molecular structure.
Diisononyl phthalate (DINP): Another plasticizer with a longer carbon chain.
Diisodecyl phthalate (DIDP): Used in similar applications but with a different carbon chain length.
Uniqueness: this compound is unique in its specific balance of flexibility and durability, making it particularly suitable for certain industrial applications where these properties are critical .
Eigenschaften
CAS-Nummer |
70152-36-2 |
|---|---|
Molekularformel |
C26H42O4 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
bis(2-ethylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-9-11-15-21(7-3)19-29-25(27)23-17-13-14-18-24(23)26(28)30-20-22(8-4)16-12-10-6-2/h13-14,17-18,21-22H,5-12,15-16,19-20H2,1-4H3 |
InChI-Schlüssel |
SGKJLUZIKNCQOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


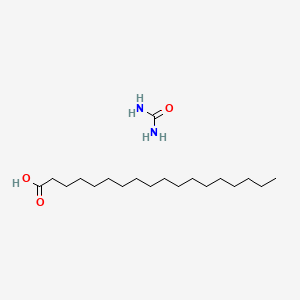
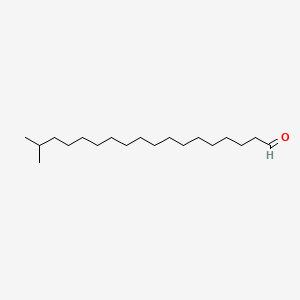
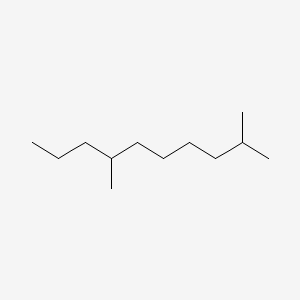
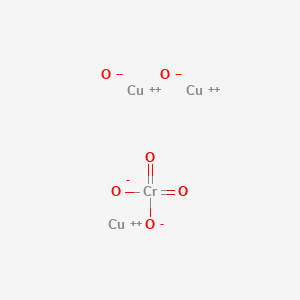

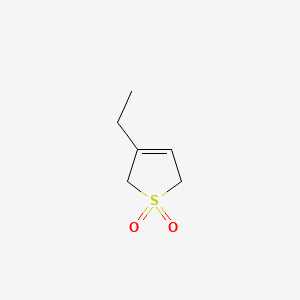
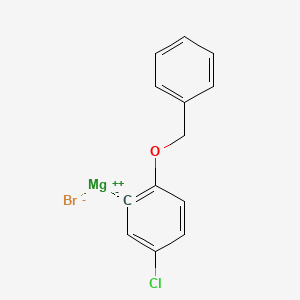
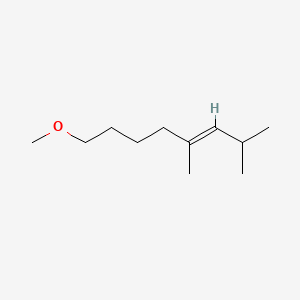
![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
